3,3-Dimethoxypentane
Overview
Description
3,3-Dimethoxypentane is a chemical compound with the molecular formula C7H16O2 . It is also known by other names, including 3,3-Dimethoxypentan in German and 3,3-Diméthoxypentane in French . This symmetrical compound features two methoxy (CH3O-) groups attached to the third carbon atom of a pentane chain.
Synthesis Analysis
The synthetic method for 3,3-Dimethoxypentane involves a modification of a previously published procedure. A round-bottomed flask is charged with montmorillonite K, hexanes, and the appropriate starting material. The reaction proceeds to yield the desired product .
Scientific Research Applications
Synthesis of Functionalized 1,3-Diketones
The synthesis of alkali metal and copper(ii) 1-polyfluoroalkyl-4,4-dimethoxypentane-1,3-dionates has been explored, demonstrating the role of 3,3-Dimethoxypentane in the production of functionalized 1,3-diketones. The study highlights the influence of the polyfluoroalkyl substituent on the Claisen condensation conditions and the stability of the acetal group in acidic mediums (Kudyakova et al., 2021).
Reactions with Hydroxyl Radicals
Research involving 2,4-dimethoxypentane, a model of poly(vinyl methyl ether), investigates its reactions with hydroxyl radicals. The study provides insights into the reaction kinetics and dynamics, including the formation of different radicals and their decay processes in the absence and presence of dioxygen (Janik et al., 2000).
Environmental Monitoring
A method for determining 3,3′-Dimethoxybenzidine concentrations in workplace air is developed to assess occupational exposure and associated health risks. This involves air sample collection, liquid-liquid extraction, and analysis using high-performance liquid chromatography (HPLC), highlighting the application in monitoring workplace environments (Kowalska, 2019).
Sensing Strategy for Dimethoate
A molecularly imprinted sensor coupled with a microextraction by packed sorbent (MEPS) strategy is utilized for the selective and sensitive detection of dimethoate in wheat flour samples. This showcases the application in developing selective sensing systems for real sample analysis and potential in decentralized lab testing (Capoferri et al., 2017).
properties
IUPAC Name |
3,3-dimethoxypentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-5-7(6-2,8-3)9-4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQRXCXLFNBLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432774 | |
Record name | 3,3-dimethoxypentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxypentane | |
CAS RN |
25636-49-1 | |
Record name | 3,3-dimethoxypentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethoxypentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.